![molecular formula C26H51NO2 B14390061 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine CAS No. 89857-82-9](/img/structure/B14390061.png)
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring attached to a dioxolane moiety, which is further substituted with dinonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine with a dioxolane derivative under controlled conditions. The dinonyl groups are introduced through alkylation reactions, often using dinonyl halides as alkylating agents. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions may require catalysts and are performed under varying temperatures and solvents depending on the nucleophile.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Diphenyl-1,3-dioxolan-4-ylmethyl
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is unique due to the presence of dinonyl groups, which impart distinct hydrophobic properties and influence its reactivity and interactions. This sets it apart from similar compounds that may lack such bulky substituents, leading to different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
89857-82-9 |
|---|---|
Molekularformel |
C26H51NO2 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C26H51NO2/c1-3-5-7-9-11-13-15-19-26(20-16-14-12-10-8-6-4-2)28-24-25(29-26)23-27-21-17-18-22-27/h25H,3-24H2,1-2H3 |
InChI-Schlüssel |
DEDYDFNYXGMGKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCCC2)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
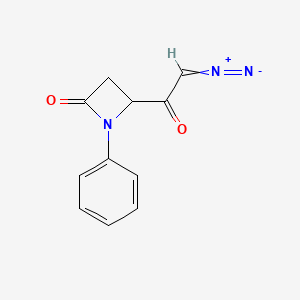
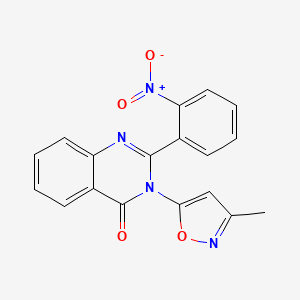
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
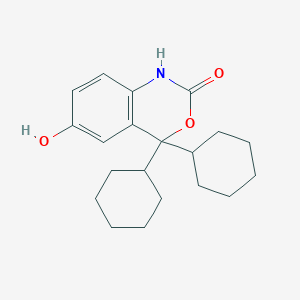
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
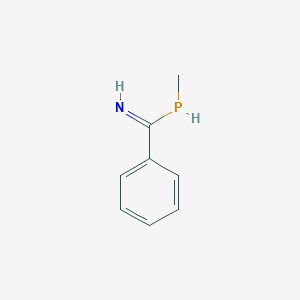
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
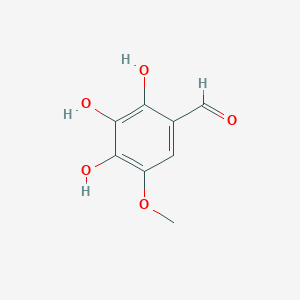
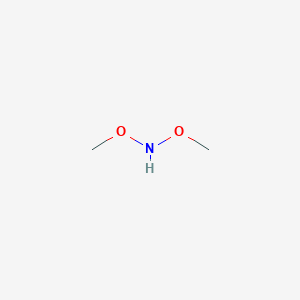
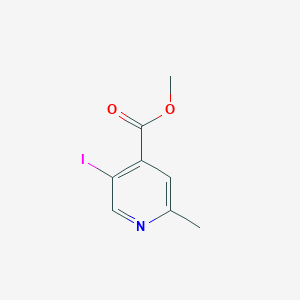
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
